1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
The synthesis of 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines: These compounds have been designed based on chemical modifications of known inhibitors like olomoucine and roscovitine.
These similar compounds share the pyrazolopyrimidine core but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1,4-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-6-3-10-11(2)7(6)9-4-8-5/h3-4H,1-2H3 |
InChI Key |
GWZJVXCJJGTIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN(C2=NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.